N-methyl-2-[4-[(3-phenylcyclobutyl)carbamoylamino]piperidin-1-yl]acetamide
Description
N-methyl-2-[4-[(3-phenylcyclobutyl)carbamoylamino]piperidin-1-yl]acetamide is a complex organic compound featuring a piperidine ring, a phenylcyclobutyl group, and an acetamide moiety
Properties
IUPAC Name |
N-methyl-2-[4-[(3-phenylcyclobutyl)carbamoylamino]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-20-18(24)13-23-9-7-16(8-10-23)21-19(25)22-17-11-15(12-17)14-5-3-2-4-6-14/h2-6,15-17H,7-13H2,1H3,(H,20,24)(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNQMKMZMGYHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)NC(=O)NC2CC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[4-[(3-phenylcyclobutyl)carbamoylamino]piperidin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenylcyclobutyl group: This step often involves coupling reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Attachment of the acetamide moiety: This can be done through amide bond formation reactions, using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[4-[(3-phenylcyclobutyl)carbamoylamino]piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-methyl-2-[4-[(3-phenylcyclobutyl)carbamoylamino]piperidin-1-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-2-[4-[(3-phenylcyclobutyl)carbamoylamino]piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.
Phenylcyclobutyl compounds: These compounds share the phenylcyclobutyl group and may have similar chemical reactivity.
Uniqueness
N-methyl-2-[4-[(3-phenylcyclobutyl)carbamoylamino]piperidin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
